molecular formula C10H8BrNO B12850944 7-Bromochromane-2-carbonitrile

7-Bromochromane-2-carbonitrile

Cat. No.: B12850944
M. Wt: 238.08 g/mol
InChI Key: AEEIYKAONFSQSV-UHFFFAOYSA-N
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Description

7-Bromochromane-2-carbonitrile is an organic compound with the molecular formula C10H6BrNO. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and a nitrile group at the 2nd position makes this compound unique and of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromochromane-2-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a nitrile group. One common method includes:

    Bromination: Chromane is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Nitrile Introduction: The brominated chromane is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under basic conditions to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-Bromochromane-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH) or a catalyst (e.g., palladium, Pd).

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted chromane derivatives.

    Reduction: Formation of 7-bromochromane-2-amine.

    Oxidation: Formation of 7-bromochromone-2-carbonitrile.

Scientific Research Applications

7-Bromochromane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromochromane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    7-Bromochromane: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    Chromane-2-carbonitrile: Lacks the bromine atom, affecting its reactivity and biological activity.

    7-Bromo-2-chlorochromane: Contains a chlorine atom instead of a nitrile group, leading to different chemical and biological properties.

Uniqueness

7-Bromochromane-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-chromene-2-carbonitrile

InChI

InChI=1S/C10H8BrNO/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9H,2,4H2

InChI Key

AEEIYKAONFSQSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)OC1C#N

Origin of Product

United States

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